molecular formula C16H27NO8P2 B12954148 [4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate

[4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate

Cat. No.: B12954148
M. Wt: 423.33 g/mol
InChI Key: OMXRNGUIMOUXCU-UHFFFAOYSA-N
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Description

[4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl ring substituted with a carbamate group and a bis(diethoxyphosphoryl)methyl group, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

The synthesis of [4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate typically involves the reaction of 4-hydroxyphenyl carbamate with diethyl phosphite in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

[4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding phosphonate derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the carbamate moiety, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include phosphonate esters, phosphine oxides, and substituted phenyl derivatives.

Scientific Research Applications

[4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(diethoxyphosphoryl)methyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar compounds to [4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate include:

    [4-(Diethoxyphosphoryl)methyl]phenyl carbamate: Lacks the bis-substitution, leading to different reactivity and properties.

    [4-(Bis(dimethoxyphosphoryl)methyl]phenyl] carbamate: Features methoxy groups instead of ethoxy groups, affecting solubility and reactivity.

    [4-(Bis(diethoxyphosphoryl)methyl]phenyl] urea: Contains a urea group instead of a carbamate, leading to different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H27NO8P2

Molecular Weight

423.33 g/mol

IUPAC Name

[4-[bis(diethoxyphosphoryl)methyl]phenyl] carbamate

InChI

InChI=1S/C16H27NO8P2/c1-5-21-26(19,22-6-2)15(27(20,23-7-3)24-8-4)13-9-11-14(12-10-13)25-16(17)18/h9-12,15H,5-8H2,1-4H3,(H2,17,18)

InChI Key

OMXRNGUIMOUXCU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)OC(=O)N)P(=O)(OCC)OCC)OCC

Origin of Product

United States

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